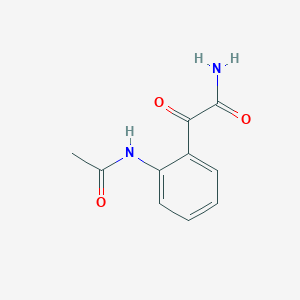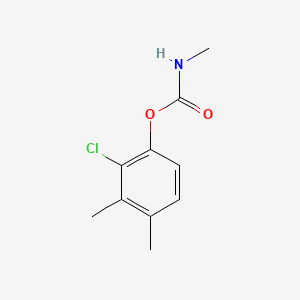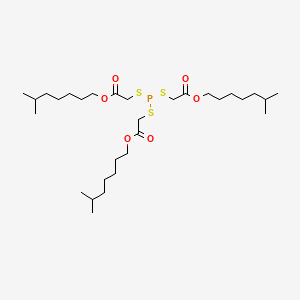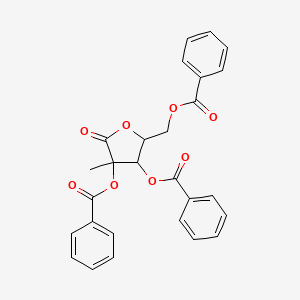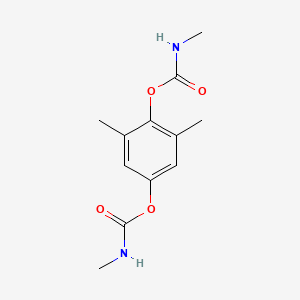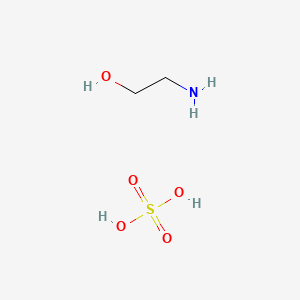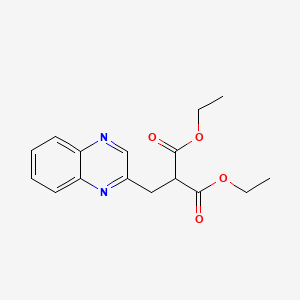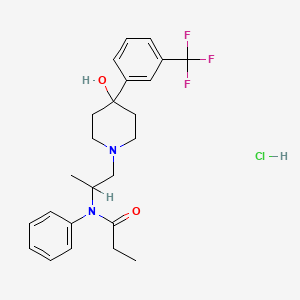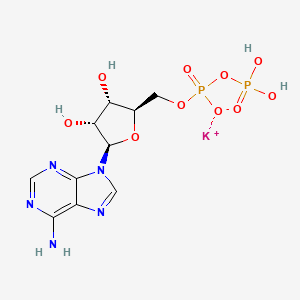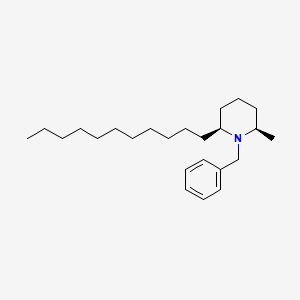
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is a complex organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a phenylmethyl group at the first position, a methyl group at the second position, and an undecyl chain at the sixth position, all in the cis configuration. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functional group modifications. For Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis-, the synthetic route may involve:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Hydrogenation: Reduction of double bonds to form the saturated piperidine ring.
Functionalization: Introduction of the phenylmethyl, methyl, and undecyl groups at specific positions.
Industrial Production Methods
Industrial production of piperidine derivatives often employs catalytic hydrogenation and cyclization reactions. The use of metal catalysts such as palladium or nickel is common to facilitate these reactions under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- undergoes various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone derivatives.
Reduction: Hydrogenation of unsaturated bonds.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or nickel.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: The parent compound with a simple six-membered ring.
Piperine: An alkaloid with a piperidine ring, known for its presence in black pepper.
Piperidinone: An oxidized derivative of piperidine.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, cis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl, methyl, and undecyl groups in the cis configuration differentiates it from other piperidine derivatives .
Eigenschaften
CAS-Nummer |
98195-19-8 |
|---|---|
Molekularformel |
C24H41N |
Molekulargewicht |
343.6 g/mol |
IUPAC-Name |
(2R,6S)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24+/m1/s1 |
InChI-Schlüssel |
XVYPNGZTJNTDDR-VWNXMTODSA-N |
Isomerische SMILES |
CCCCCCCCCCC[C@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
Kanonische SMILES |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


